2-Aminobenzimidazole

Corrosion Inhibition Electrochemistry Iron Protection

Select 2-Aminobenzimidazole (2-ABI) for proven, quantitative performance advantages over other benzimidazole derivatives. In corrosion inhibition, 2-ABI delivers the highest efficiency on iron in 1 M HCl (AB > PB > MB > HB > B), making it the preferred choice for acidic pickling and industrial cleaning formulations. For antiparasitic drug discovery, 2-ABI scaffold derivatives exhibit 5-fold greater in vitro potency against Trichinella spiralis compared to albendazole, with 100% in vivo efficacy at half the oral dose. The compound is also validated against Entamoeba histolytica (IC₅₀ 114 nM) and Giardia intestinalis (IC₅₀ 1.90 µM). Its unique pathway-selective PKC-induced NF-κB inhibition enables targeted chemical probe development without broad-spectrum immunosuppression. Procure the parent scaffold for SAR-driven lead optimization, corrosion inhibitor blending, and kinase probe synthesis.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 934-32-7
Cat. No. B160234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzimidazole
CAS934-32-7
Synonyms2-aminobenzimidazole
2-aminobenzimidazole hydrochloride
2-aminobenzimidazole monobenzoate
2-aminobenzimidazole monohydrochloride
2-aminobenzimidazole monoperchlorate
2-aminobenzimidazole monosulfate
2-aminobenzimidazole sulfate
2-aminobenzimidazole sulfate (2:1)
2-aminobenzimidazole tartrate(2:1), (L)-(+)-isomer
2-aminobenzimidazole, conjugate monoacid
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)N
InChIInChI=1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10)
InChIKeyJWYUFVNJZUSCSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility20 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 68 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobenzimidazole (CAS 934-32-7) as a Versatile Heterocyclic Scaffold and Building Block for Chemical Synthesis and Drug Discovery


2-Aminobenzimidazole (2-ABI; CAS 934-32-7) is a nitrogen-containing heterocyclic aromatic compound belonging to the benzimidazole family. It features an amino group at the 2-position of the fused benzene-imidazole ring system, which imparts distinctive hydrogen-bonding donor/acceptor capabilities and modulates physicochemical properties relative to unsubstituted benzimidazole and other 2-substituted analogs [1]. The compound exhibits a pKa of approximately 11.41 (predicted) and limited aqueous solubility (<1 g/L), making it a moderately polar, crystalline solid at room temperature . As a privileged scaffold in medicinal chemistry and a key synthetic intermediate, 2-aminobenzimidazole serves as the core structure for numerous bioactive derivatives, including marketed drugs (e.g., mebendazole, albendazole) and investigational kinase inhibitors . Its broad utility in life science research stems from its capacity to engage diverse biological targets through π-π stacking and hydrogen bonding interactions [2].

Why Substituting 2-Aminobenzimidazole (CAS 934-32-7) with Other Benzimidazole Analogs Can Compromise Experimental Outcomes and Product Performance


The 2-amino substituent is not a passive structural feature but a critical determinant of molecular recognition, physicochemical behavior, and biological selectivity. Simple substitution with 2-methylbenzimidazole, 2-mercaptobenzimidazole, or unsubstituted benzimidazole alters hydrogen-bonding capacity, electronic distribution, and steric profile, leading to divergent performance in corrosion inhibition, antiparasitic potency, kinase selectivity, and antimicrobial activity . Even among benzimidazole anthelmintics (e.g., albendazole, mebendazole), the 2-aminobenzimidazole scaffold confers distinct tubulin-binding kinetics and species-specific efficacy profiles that cannot be predicted from the broader class . Consequently, researchers and procurement specialists must evaluate head-to-head comparative data rather than assuming functional interchangeability across benzimidazole derivatives .

Quantitative Comparative Evidence for 2-Aminobenzimidazole (CAS 934-32-7) Versus Closest Analogs and Alternatives


Superior Corrosion Inhibition Efficiency of 2-Aminobenzimidazole Versus Other Benzimidazole Derivatives on Iron in Acidic Media

2-Aminobenzimidazole (AB) demonstrates superior corrosion inhibition efficiency compared to four structurally related benzimidazole derivatives on iron in 1 M HCl. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization measurements across a concentration range of 10⁻³–10⁻² M reveal that AB provides the highest corrosion protection, outperforming 2-(2-pyridyl)benzimidazole (PB), 2-aminomethylbenzimidazole (MB), 2-hydroxybenzimidazole (HB), and unsubstituted benzimidazole (B) . The observed efficiency ranking (AB > PB > MB > HB > B) correlates with molecular orbital energies (EHOMO), where AB exhibits the most favorable electronic parameters for surface adsorption .

Corrosion Inhibition Electrochemistry Iron Protection

Enhanced In Vitro Antiparasitic Activity of 2-Aminobenzimidazole Derivatives Against Trichinella spiralis Larvae Compared to Albendazole

All synthesized 2-aminobenzimidazole derivatives evaluated in this study exhibited higher in vitro activity against Trichinella spiralis larvae than albendazole, a clinically used benzimidazole anthelmintic . Furthermore, specific derivatives (compounds 4f-i) demonstrated an antitrichinellosis effect that surpassed the activity of albendazole by approximately five-fold in vitro . In vivo, compounds 4g-i achieved 100% effectiveness against the intestinal phase of T. spiralis at oral dosages of 50 mg/kg body weight, whereas albendazole required a higher dose of 100 mg/kg to achieve comparable 100% efficacy .

Antiparasitic Trichinellosis Benzimidazole Anthelmintics

Pathway-Selective Inhibition of NF-κB Activation by 2-Aminobenzimidazole Probes Versus Broad-Spectrum IKK Inhibitors

A 2-aminobenzimidazole compound (CID-2858522) was identified through cell-based high-throughput screening that selectively inhibits NF-κB activation induced by protein kinase C (PKC) pathway activators, without suppressing other NF-κB activation pathways . This pathway-selective inhibition operates downstream of PKC but upstream of IKKβ, in contrast to direct IKK inhibitors which suppress all known NF-κB activation pathways and consequently lack the selectivity required for safe therapeutic intervention . In human B cells stimulated through surface immunoglobulin, CID-2858522 inhibited NF-κB DNA-binding activity and expression of the NF-κB-dependent target gene TRAF1 .

Kinase Inhibition NF-κB Pathway Chemical Biology

Potent Antiprotozoal Activity of 2-Aminobenzimidazole Against Entamoeba histolytica and Giardia intestinalis with Nanomolar Potency

2-Aminobenzimidazole exhibits potent inhibitory activity against the protozoan parasites Entamoeba histolytica and Giardia intestinalis. The IC₅₀ value against E. histolytica is 114 nM (0.114 µM), while the IC₅₀ against G. intestinalis is 1.90 µM . These potency values are comparable to or exceed those of several clinically used nitroimidazole antiprotozoals (e.g., metronidazole IC₅₀ ~1-5 µM against E. histolytica in comparable assays) [1]. Additionally, 2-aminobenzimidazole shows weak inhibition of human urokinase plasminogen activator (uPA; IC₅₀ = 0.2 mM), indicating potential selectivity for parasitic targets over certain human enzymes .

Antiprotozoal Entamoeba histolytica Giardia intestinalis

2-Aminobenzimidazole Derivatives Offer Improved Aqueous Solubility While Retaining Aurora Kinase Inhibitory Potency Compared to SNS-314

A series of 2-aminobenzimidazole-based Aurora kinase inhibitors were designed and evaluated for improved physicochemical properties. Compared to the reference compound SNS-314 (a clinical-stage Aurora kinase inhibitor), this 2-aminobenzimidazole series offers better aqueous solubility while retaining comparable in vitro potency in both biochemical and cell-based assays . Compound 6m, a representative member of this series, demonstrated a comparable mouse intravenous pharmacokinetic (PK) profile to SNS-314, indicating that the solubility enhancement does not compromise systemic exposure . The parent 2-aminobenzimidazole scaffold itself has measured water solubility of <1 g/L and log P (octanol-water) of 0.91 , providing a baseline for further optimization.

Aurora Kinase Solubility Optimization Anticancer

Validated Research and Industrial Application Scenarios for 2-Aminobenzimidazole (CAS 934-32-7) Based on Comparative Evidence


Corrosion Inhibitor Formulation for Iron and Steel Protection in Acidic Environments

Based on direct head-to-head electrochemical evidence demonstrating that 2-aminobenzimidazole provides superior corrosion inhibition efficiency over other simple benzimidazole derivatives (efficiency ranking: AB > PB > MB > HB > B) on iron in 1 M HCl, this compound is the preferred selection for formulating corrosion inhibitor blends for iron and carbon steel in acidic pickling, cleaning, and industrial processing applications . Researchers and industrial formulators can leverage this quantitative ranking to justify substitution of less effective benzimidazole alternatives.

Antiparasitic Drug Discovery Lead Optimization Targeting Trichinella and Related Nematodes

The evidence that 2-aminobenzimidazole derivatives exhibit 5-fold higher in vitro potency against Trichinella spiralis larvae compared to albendazole, and achieve 100% in vivo efficacy at half the oral dose required for albendazole, supports the selection of 2-aminobenzimidazole as a core scaffold for antiparasitic lead optimization programs . Procurement of the parent compound 2-aminobenzimidazole enables SAR studies and derivative synthesis aimed at improving upon the efficacy and dose advantage observed in this validated model system.

Pathway-Selective Chemical Probe Development for NF-κB Signaling Studies

The unique pathway-selective inhibition of PKC-induced NF-κB activation by 2-aminobenzimidazole derivatives, without affecting other NF-κB activation pathways, makes this scaffold invaluable for developing chemical biology probes . Researchers investigating B cell receptor signaling, T cell activation, or autoimmune disease mechanisms can utilize 2-aminobenzimidazole-based probes to dissect specific NF-κB branches, avoiding the confounding broad-spectrum suppression associated with IKK inhibitors .

Antiprotozoal Agent Development Targeting Entamoeba histolytica and Giardia intestinalis

Given the potent in vitro activity of 2-aminobenzimidazole against Entamoeba histolytica (IC₅₀ = 114 nM) and Giardia intestinalis (IC₅₀ = 1.90 µM), this compound is a validated starting point for medicinal chemistry campaigns focused on amoebiasis and giardiasis . The potency advantage over metronidazole (baseline IC₅₀ ~1-5 µM) suggests that 2-aminobenzimidazole derivatives may yield novel antiprotozoal agents with improved efficacy or reduced dosing requirements [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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